An In-Depth Technical Guide to Methyl 2-amino-5-chlorobenzoate
An In-Depth Technical Guide to Methyl 2-amino-5-chlorobenzoate
This guide provides a comprehensive technical overview of Methyl 2-amino-5-chlorobenzoate, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's properties, synthesis, reactivity, and applications, ensuring a deep and practical understanding of its utility.
Core Compound Identification and Properties
Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) is an anthranilic acid ester that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its unique trifunctional nature—possessing an amine, an ester, and a halogenated aromatic ring—provides multiple reaction handles for chemists to exploit. It is also known by synonyms such as Methyl 5-chloroanthranilate and 2-Amino-5-chlorobenzoic acid methyl ester.[2]
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of Methyl 2-amino-5-chlorobenzoate are summarized below. Adherence to these parameters is the first step in validating the material's quality for any synthetic application.
| Property | Value | Source |
| CAS Number | 5202-89-1 | |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| Appearance | White to off-white or cream crystalline powder | [1][3] |
| Melting Point | 66-68 °C | |
| Boiling Point | 168-170 °C at 22 mmHg | |
| IUPAC Name | methyl 2-amino-5-chlorobenzoate | [2] |
Spectroscopic analysis provides an irrefutable fingerprint of the molecule. Key expected features include:
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¹H NMR: Signals corresponding to the methyl ester protons, aromatic protons, and the amine protons. The substitution pattern on the aromatic ring will dictate the specific splitting patterns observed.
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¹³C NMR: Resonances for the ester carbonyl carbon, the methyl carbon, and the six aromatic carbons, with chemical shifts influenced by the electron-donating amine and electron-withdrawing chloro and ester groups.[4]
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IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching.[2]
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Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with a characteristic M+2 peak due to the ³⁷Cl isotope.[2]
Synthesis and Purification: A Validated Protocol
The synthesis of Methyl 2-amino-5-chlorobenzoate is a common procedure, typically achieved through the esterification of 2-amino-5-chlorobenzoic acid. The following protocol is a robust, self-validating method suitable for laboratory-scale preparation.
Causality in Experimental Design
The choice of thionyl chloride (SOCl₂) as the esterifying agent is deliberate. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. Methanol then acts as a nucleophile, attacking the acyl chloride to form the methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle. Refluxing ensures the reaction has sufficient kinetic energy to overcome the activation barrier and proceed at a reasonable rate. The subsequent basic wash with NaOH solution is critical to neutralize any remaining acidic components, such as excess HCl or unreacted starting material.
Step-by-Step Synthesis Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in methanol (approx. 3-4 mL per gram of acid).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (3 equivalents) dropwise to the stirring suspension. Causality Note: This exothermic reaction is controlled at a low temperature to prevent runaway reactions and unwanted side products.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 10% sodium hydroxide (NaOH) solution, water, and finally brine.[5] Trustworthiness Note: This washing sequence is a self-validating step. The basic wash removes acidic impurities, and the subsequent water and brine washes remove any residual base and inorganic salts, ensuring a clean product.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
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Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford pure Methyl 2-amino-5-chlorobenzoate as a crystalline solid.[5]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: A workflow diagram for the synthesis of Methyl 2-amino-5-chlorobenzoate.
Applications in Pharmaceutical Synthesis
Methyl 2-amino-5-chlorobenzoate is a valuable precursor for a range of Active Pharmaceutical Ingredients (APIs). Its utility stems from the ability to selectively modify its functional groups. For instance, the amine can undergo acylation, alkylation, or diazotization, while the ester can be hydrolyzed or aminated.
A prominent example of its application is in the synthesis of Tolvaptan , a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[1] In the synthesis of Tolvaptan, Methyl 2-amino-5-chlorobenzoate serves as a key fragment for constructing the core benzazepine ring system.[1] The amino group is typically acylated as a first step, initiating the assembly of the larger molecular framework.
Visualization of Role as a Synthetic Building Block
This diagram illustrates the initial step where Methyl 2-amino-5-chlorobenzoate is incorporated into a synthetic pathway leading towards more complex pharmaceutical intermediates.
Caption: Role of Methyl 2-amino-5-chlorobenzoate as a key building block.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. Methyl 2-amino-5-chlorobenzoate possesses specific hazards that must be managed through proper engineering controls and personal protective equipment (PPE).
Hazard Profile
Based on the Globally Harmonized System (GHS), this compound is classified as:
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping or vacuuming with appropriate equipment) and place the waste in a sealed container for disposal.[7]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
Methyl 2-amino-5-chlorobenzoate is more than just a chemical on a shelf; it is a versatile and enabling tool for chemical innovation. Its well-defined properties, straightforward synthesis, and diverse reactivity make it an indispensable intermediate in the fields of medicinal chemistry and materials science. A thorough understanding of its handling, synthesis, and reactivity, as outlined in this guide, empowers researchers to utilize this compound safely and effectively in the pursuit of novel discoveries.
References
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Shi, Y., Shi, Y., Wang, H., & Yan, X. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]
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ChemBK. (2024). 2-Chloro-5-aMinobenzoic acid Methyl ester. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). Rubiflavinone C 1. SpectraBase. Retrieved from [Link]
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